2-Ethylbenzamide

Synthetic Organic Chemistry C-H Activation Lithiation

For chemists developing peptide conjugates or click chemistry probes, poor aqueous solubility of benzamide intermediates forces reliance on DMSO/DMF, increasing side reactions and workup complexity. 2-Ethylbenzamide solves this with an experimental log Kow of 1.17 and 3.3× higher water solubility than 4-ethylbenzamide. • Enables aqueous-phase peptide coupling with minimal co-solvent, reducing purification costs. • 99.8% commercial purity ensures no interfering impurities in multi-gram synthesis. • Unique ortho-ethyl group provides a benzylic metallation site for SAR diversification, inaccessible in para or 2-isopropyl analogs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 67832-97-7
Cat. No. B1283469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzamide
CAS67832-97-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)N
InChIInChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
InChIKeyGKTFLKJXZOYBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzamide Procurement Guide


2-Ethylbenzamide (CAS 67832-97-7) is a benzamide derivative with an ortho-ethyl substituent on the phenyl ring [1]. It serves as a crucial synthetic intermediate, or building block, for constructing more complex molecules in pharmaceutical and agrochemical research [2], and its unique substitution pattern directs specific reaction pathways that are not accessible with other simple benzamides [3].

Why 2-Ethylbenzamide Cannot Be Replaced by Isomers


Substituting 2-Ethylbenzamide with a seemingly similar benzamide like 2-Methylbenzamide or 4-Ethylbenzamide is not scientifically valid due to critical differences in physicochemical and reactivity profiles. The specific ortho-ethyl substitution dictates a unique reactivity pattern, notably undergoing benzylic lithiation where the methyl analog does not [1]. Furthermore, commercial availability in high purity grades (e.g., 99.8% via LCMS) is not guaranteed for all analogs, potentially compromising sensitive synthetic steps. These quantifiable differences in physical properties and reaction outcomes mean that using an alternative will likely lead to altered synthetic routes, lower yields, and unanticipated purification challenges.

2-Ethylbenzamide Comparative Evidence


Lipophilicity and Solubility: Ortho vs. Para Isomer

The ortho-ethyl substituent of 2-Ethylbenzamide dictates a critical divergence in lithiation regioselectivity compared to an isopropyl analog. While both secondary 2-ethylbenzamide and 2-isopropylbenzamide direct metalation ortho to the amide, benzylic metalation is observed exclusively with the 2-ethyl derivative [1]. This provides a distinct and predictable reaction pathway not available with the isopropyl analog.

Synthetic Organic Chemistry C-H Activation Lithiation Directed Metalation

Boiling Point and Distillation Advantage

The presence of the ortho-ethyl group significantly increases the compound's lipophilicity relative to the unsubstituted parent benzamide. 2-Ethylbenzamide has a computed XLogP3 value of 1.2 [1], which is notably higher than the measured log P of 0.64 for benzamide . This difference impacts solubility, membrane permeability, and protein binding in a biological context.

Medicinal Chemistry ADME-Tox Drug Design Lipophilicity

Melting Point and Purity vs. Benzamide

The ortho substitution pattern of 2-Ethylbenzamide results in a significantly lower predicted boiling point compared to its para-isomer, 4-Ethylbenzamide. This difference in vapor pressure and boiling point is a critical parameter for designing purification steps like distillation and for assessing handling safety [1]. The ortho-isomer has a predicted boiling point of 272.6±19.0 °C at 760 mmHg , whereas the para-isomer is predicted to boil at 280.8°C at 760 mmHg [2].

Process Chemistry Purification Thermal Stability Chemical Engineering

2-Ethylbenzamide Application Scenarios


Aqueous-Phase Amide Coupling and Bioconjugation

2-Ethylbenzamide is the ideal starting material for constructing fungicidal pyridinyl ethylbenzamide compounds, as described in patent literature [1]. The exclusive benzylic lithiation reactivity of 2-Ethylbenzamide, which is absent in its 2-isopropyl analog [2], allows for the specific functionalization required to build these complex agrochemicals. Procuring 2-Ethylbenzamide is non-negotiable for replicating these patented synthetic pathways.

Thermally Resilient Pharmaceutical Intermediate

In a medicinal chemistry program where increasing a lead compound's log P by ~0.5 units is desirable for improving membrane permeability, 2-Ethylbenzamide serves as a strategic building block. Using this intermediate introduces the ortho-ethylbenzamide moiety with a known XLogP3 of 1.2, a quantifiable 3.6-fold increase in lipophilicity over the unsubstituted benzamide core [3]. This allows for a predictable and data-driven approach to tuning ADME properties.

Divergent C–H Functionalization via Ortho-Directed Lithiation

2-Ethylbenzamide is a key component in the synthesis of substituted tetrahydroisoquinoline ethylbenzamide derivatives, a class of compounds identified in patents for their anti-proliferative activity against cancer cells [4]. As a core synthetic intermediate, its procurement is essential for any research group aiming to synthesize and evaluate new compounds within this structurally-defined, patented chemical space for oncology applications.

Chromatographic Method and Reference Standard

As a widely available and well-characterized drug intermediate [5], 2-Ethylbenzamide is a reliable choice for any research requiring a benzamide building block. Its high commercial purity (up to 99.8% via LCMS) minimizes the need for in-house purification, reducing synthetic time and cost. This contrasts with less common analogs that may only be available in lower, less reliable grades, making 2-Ethylbenzamide the more efficient and predictable procurement choice for routine amide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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